1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)
Brand Name:
Vulcanchem
CAS No.:
19351-46-3
VCID:
VC21018130
InChI:
InChI=1S/C15H23N3O5/c1-21-13-6-4-12(5-7-13)18(8-2-10-22-14(16)19)9-3-11-23-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20)
SMILES:
COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N
Molecular Formula:
C15H23N3O5
Molecular Weight:
325.36 g/mol
1-Propanol, 3,3'-((p-methoxyphenyl)imino)di-, dicarbamate (ester)
CAS No.: 19351-46-3
Cat. No.: VC21018130
Molecular Formula: C15H23N3O5
Molecular Weight: 325.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19351-46-3 |
|---|---|
| Molecular Formula | C15H23N3O5 |
| Molecular Weight | 325.36 g/mol |
| IUPAC Name | 3-[N-(3-carbamoyloxypropyl)-4-methoxyanilino]propyl carbamate |
| Standard InChI | InChI=1S/C15H23N3O5/c1-21-13-6-4-12(5-7-13)18(8-2-10-22-14(16)19)9-3-11-23-15(17)20/h4-7H,2-3,8-11H2,1H3,(H2,16,19)(H2,17,20) |
| Standard InChI Key | VTLIEJJDWYPNTM-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
| Canonical SMILES | COC1=CC=C(C=C1)N(CCCOC(=O)N)CCCOC(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator